1-Phenylazetidin-3-ol

Übersicht

Beschreibung

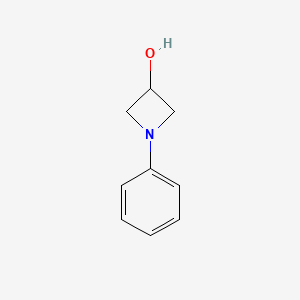

1-Phenylazetidin-3-ol is a nitrogen-containing heterocyclic compound, part of the azetidine family. It has a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol . This compound is characterized by a four-membered ring structure with a hydroxyl group and a phenyl group attached to the azetidine ring. It appears as a pale-yellow to yellow-brown solid .

Vorbereitungsmethoden

The synthesis of 1-Phenylazetidin-3-ol can be achieved through various synthetic routes. One common method involves the reduction of azetidin-3-one derivatives. For instance, the reduction of 1-diphenylmethylazetidin-3-one using lithium aluminum hydride (LiAlH₄) yields this compound . Another approach includes the cyclization of N-phenylamino alcohols under acidic conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Biological Activities

1-Phenylazetidin-3-ol exhibits various biological activities, making it a valuable compound for research:

Antimicrobial Activity

The compound has shown promising antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It has been studied for its effects on cancer cell lines such as MCF-7 (breast cancer) and demonstrated significant antiproliferative activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the azetidine ring or substituents on the phenyl group can enhance its efficacy against specific targets. For instance, compounds with electron-withdrawing groups at certain positions have shown increased antimicrobial and anticancer activities .

Case Studies

Several studies have investigated the applications and effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant activity against various bacterial strains. |

| Study 2 | Anticancer Properties | Showed antiproliferative effects in MCF-7 cancer cells with notable IC values. |

| Study 3 | SAR Analysis | Identified key modifications that enhance biological activity, particularly against cancer cells. |

Wirkmechanismus

The mechanism of action of 1-Phenylazetidin-3-ol involves its interaction with various molecular targets. The hydroxyl group and the azetidine ring play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in nucleophilic and electrophilic interactions, making it a versatile intermediate in chemical reactions . The exact molecular pathways and targets are still under investigation, but its unique structure allows it to interact with a wide range of biological molecules.

Vergleich Mit ähnlichen Verbindungen

1-Phenylazetidin-3-ol is compared with other azetidine derivatives such as azetidine-2-carboxylic acid and azetidine-3-one . While all these compounds share the azetidine ring, this compound is unique due to the presence of the phenyl group and the hydroxyl group, which confer distinct chemical and biological properties. The phenyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Similar Compounds

- Azetidine-2-carboxylic acid

- Azetidine-3-one

- 1-Methylazetidin-3-ol

Biologische Aktivität

1-Phenylazetidin-3-ol, a compound characterized by its azetidine structure and a hydroxyl group, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 201.25 g/mol. The compound features a hydroxyl group (-OH) at the third carbon of the azetidine ring, which plays a crucial role in its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution Reactions : The hydroxyl group can act as a leaving group, facilitating various substitution reactions.

- Catalytic Hydrogenation : This method can be used to reduce precursors into the desired azetidine structure.

- Cyclization Reactions : Employing suitable precursors to form the azetidine ring through cyclization.

The choice of synthesis route can influence the yield and purity of the final product, as well as its biological properties.

Antimicrobial Activity

This compound has shown promising antimicrobial properties in various studies. For instance, it exhibited significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's activity is thought to be mediated through apoptosis induction and disruption of tubulin assembly, which is critical for cell division.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Modifications at the phenyl ring or alterations in the azetidine framework can enhance or diminish its activity. For example, substituents that are electron-withdrawing or electron-donating can affect the compound's interaction with biological targets.

| Structural Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups at para position | Increased antimicrobial activity |

| Hydroxyl group at C3 | Essential for anticancer activity |

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent activity.

Study 2: Anticancer Mechanism

In another investigation, the anticancer mechanism of this compound was assessed using MCF-7 cells. Results indicated that treatment with the compound led to G2/M phase cell cycle arrest and increased levels of pro-apoptotic markers, highlighting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

1-phenylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOXYMJNDJMGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625650 | |

| Record name | 1-Phenylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857280-53-6 | |

| Record name | 1-Phenylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.